3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H18N2O2S3 and its molecular weight is 366.51. The purity is usually 95%.
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Scientific Research Applications
Trypanocidal and Anticancer Activity
A series of compounds, including those related to the specified chemical, have shown significant trypanocidal activity against parasites like Trypanosoma brucei brucei and Trypanosoma brucei gambiense. They exhibit sub-micromolar concentrations of inhibitory growth and high selectivity indices, proving non-toxic to human primary fibroblasts. Moreover, certain derivatives have demonstrated inhibition against all 59 human tumor cell lines, suggesting potential anticancer activity (Holota et al., 2019).
Cytotoxic Activity
Research on N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds has revealed mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This highlights the potential of these compounds in cancer treatment (Nguyen et al., 2019).
Antimicrobial Activity
Several derivatives of 3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one have demonstrated notable antimicrobial properties. Studies have found them effective against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus and non-tuberculous mycobacteria (Krátký et al., 2017).
Anti-inflammatory Activity
Compounds synthesized from this chemical have shown significant anti-inflammatory activities. Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides indicated considerable anti-inflammatory effects in experimental models (Sunder & Maleraju, 2013).
Aldose Reductase Inhibitory Action
Research has found that (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the specified chemical, are potent inhibitors of aldose reductase, a key enzyme involved in diabetic complications. These compounds have shown submicromolar IC50 values and low cytotoxic activity, making them potential therapeutic agents for diabetes-related complications (Kučerová-Chlupáčová et al., 2020).
Antioxidant Effects
Certain derivatives have been designed to evaluate their antioxidant effects. In vitro studies using methods like the DPPH radical scavenging assay have shown these compounds to possess potential antioxidant activities, comparable to standard antioxidants like ascorbic acid (Apotrosoaei et al., 2014).
Properties
IUPAC Name |
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c19-14(10-18-15(20)11-23-16(18)21)17-7-6-13(22-9-8-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKFHEOKYPOAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C(=O)CSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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